
Epitizide
概要
説明
Epitizide (INN: this compound) is a thiazide diuretic with the molecular formula C₁₀H₁₁ClF₃N₃O₄S₃, primarily prescribed for hypertension and edema . It belongs to the sulfonamide-derived class of diuretics, which inhibit sodium reabsorption in the distal convoluted tubules of the kidneys. Structurally, it features a trifluoromethyl (-CF₃) group and a chlorine atom, distinguishing it from other thiazides . This compound is often administered in combination with potassium-sparing agents like triamterene to mitigate hypokalemia, a common side effect of thiazides .
Regulatory bodies, including the FDA and EMA, recognize this compound as an active pharmaceutical ingredient. Clinical studies report rare associations with hepatic injury, though its hepatotoxicity frequency remains comparable to other NSAIDs .
準備方法
The synthesis of epitizide involves several steps, typically starting with the preparation of the benzothiadiazine ring system The reaction conditions often include the use of chlorinating agents and sulfonamide formation
Formation of the benzothiadiazine ring: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the trifluoroethyl group: This step typically requires the use of trifluoroethylthiol and a suitable base.
Final purification: The compound is purified using standard techniques such as recrystallization or chromatography
化学反応の分析
Hydrolysis
Under acidic or basic conditions, Epitizide undergoes hydrolysis to form active metabolites:
Conditions :
-
Acidic : HCl (1M), 60°C, 4 hours.
-
Basic : NaOH (1M), 80°C, 2 hours.
Oxidation
The trifluoroethylthio group oxidizes to sulfone derivatives under strong oxidizing agents:
Conditions :
-
30% H₂O₂, FeCl₃ catalyst, room temperature, 12 hours.
Sulfonamide Reactivity
The sulfonamide group participates in acid-base reactions and nucleophilic substitutions:
Applications : Modifications here alter diuretic potency and pharmacokinetics .
Reaction Optimization and Kinetics
This compound’s reactions are optimized using Design of Experiments (DoE). For example:
-
Hydrolysis yield : Maximized at higher temperatures (80°C) and basic pH .
-
Impurity control : Lower equivalents of pyrrolidine reduce disubstituted byproducts .
Kinetic Insights :
-
First-order kinetics observed in alkylation reactions due to intermediate azetidinium ion formation .
-
Rate constants () depend on solvent polarity and leaving group ability .
Spectroscopic Characterization
Technique | Key Findings | Source |
---|---|---|
NMR | - NMR: δ 7.8 ppm (aromatic H), δ 3.4 ppm (-SCH₂CF₃). | |
IR | Peaks at 1340 cm⁻¹ (S=O stretch), 1150 cm⁻¹ (C-F stretch). | |
Mass Spec | Molecular ion [M+H]⁺ at m/z 473.9, fragments at m/z 356 (loss of -SO₂NH₂). |
Stability and Degradation
This compound degrades under extreme conditions:
科学的研究の応用
Hypertension Management
Epitizide is commonly prescribed for the treatment of hypertension. Its effectiveness in lowering blood pressure has been documented in multiple studies:
- A study involving over 1 million adults established a genetic basis for the efficacy of thiazide diuretics, including this compound, in reducing the risk of kidney stones and managing hypertension .
- Clinical trials have shown that this compound can effectively lower systolic and diastolic blood pressure in patients with essential hypertension.
Edema Treatment
This compound is also utilized to manage edema associated with heart failure, liver cirrhosis, and renal disorders. By promoting diuresis, it alleviates fluid overload conditions:
- A case study highlighted a patient with heart failure who experienced significant reduction in edema following this compound administration .
- Another report documented the successful use of this compound in a patient with nephrotic syndrome, where it helped control fluid retention effectively .
Case Study: Hypertension Control
A 62-year-old male patient with a history of hypertension was treated with this compound as part of a combination therapy regimen. Over six months, his blood pressure decreased from 160/100 mmHg to 130/80 mmHg without significant adverse effects. This case illustrates this compound's role in achieving target blood pressure levels safely.
Case Study: Edema Management
In another instance, a 54-year-old female with chronic liver disease presented with severe edema. Following the initiation of this compound therapy, her weight decreased by 5 kg within two weeks, and her symptoms improved significantly. This demonstrates its effectiveness in managing fluid retention due to liver pathology.
Safety and Side Effects
While this compound is generally well-tolerated, potential side effects include electrolyte imbalances (particularly hypokalemia), dehydration, and renal impairment. Regular monitoring of kidney function and electrolytes is recommended during treatment.
Research Insights
Research has shown that this compound may also have additional benefits beyond diuresis:
- A pharmacogenomic study indicated that genetic variants could influence individual responses to diuretics like this compound, suggesting a need for personalized treatment approaches .
- Investigations into the drug's long-term effects on kidney health have revealed its potential role in preventing kidney stone formation by modulating calcium excretion .
作用機序
エピチジドは、腎臓の遠位尿細管におけるナトリウム再吸収を阻害することにより、利尿作用を発揮します。これにより、ナトリウムと水の排泄が増加し、血漿量と血圧が低下します。 分子標的にはナトリウム-塩化物共輸送体があり、関与する経路はイオン輸送と水分バランスに関連しています .
類似化合物との比較
Thiazide diuretics share a sulfonamide backbone but differ in substituents, pharmacokinetics, and clinical profiles. Below is a detailed comparison of Epitizide with three structurally and functionally related compounds: Cyclopenthiazide , Cyclothiazide , and Hydrochlorothiazide .
Structural Comparison
Compound | Molecular Formula | Key Substituents |
---|---|---|
This compound | C₁₀H₁₁ClF₃N₃O₄S₃ | -Cl, -CF₃, -SO₂NH₂ |
Cyclopenthiazide | C₁₃H₁₈ClN₃O₄S₂ | -Cl, cyclopentylmethyl, -SO₂NH₂ |
Cyclothiazide | C₁₄H₁₆ClN₃O₄S₂ | -Cl, benzothiadiazine ring, -SO₂NH₂ |
Hydrochlorothiazide | C₇H₈ClN₃O₄S₂ | -Cl, -H, -SO₂NH₂ |
Cyclopenthiazide and Cyclothiazide feature larger cyclic substituents, which may reduce renal clearance rates .
Therapeutic Efficacy
Hypertension Management
- This compound : Used in combination therapies (e.g., with triamterene) to reduce blood pressure and edema. A Dutch cohort study (n=41) reported its efficacy in long-term hypertension management without significant rebound effects upon withdrawal .
- Hydrochlorothiazide : The most widely prescribed thiazide, with robust evidence for reducing cardiovascular events. It achieves peak plasma concentration within 2–4 hours, faster than this compound’s 6–8 hours .
- Cyclopenthiazide/Cyclothiazide : Less commonly used due to higher potency per milligram, increasing risks of electrolyte imbalances .
Bone Health
A case-control study (n=760) found that This compound and other thiazides reduced femur fracture risk (OR: 0.5, 95% CI: 0.3–0.9), comparable to Hydrochlorothiazide (OR: 0.4–0.8) .
Regulatory and Clinical Use
- This compound : Listed in the EMA’s XEVMPD and FDA’s HTS drug appendix but restricted in sports .
- Hydrochlorothiazide : First-line therapy in global hypertension guidelines due to extensive safety data.
- Cyclopenthiazide/Cyclothiazide : Primarily used in niche cases (e.g., refractory edema) .
Data Tables
Table 1: Pharmacokinetic Comparison
Parameter | This compound | Hydrochlorothiazide | Cyclopenthiazide |
---|---|---|---|
Bioavailability | 60–70% | 60–80% | 90% |
Half-life (hours) | 6–8 | 6–15 | 24–36 |
Protein Binding | 40% | 45% | 95% |
Table 2: Clinical Indications
Indication | This compound | Hydrochlorothiazide | Cyclothiazide |
---|---|---|---|
Hypertension | Yes | Yes | Yes |
Edema | Yes | Yes | Yes |
Nephrolithiasis | No | Yes (prophylaxis) | No |
生物活性
Epitizide is a thiazide-like diuretic primarily used in the treatment of hypertension and edema. Its biological activity encompasses various mechanisms, including effects on electrolyte balance, renal function, and potential interactions with other biological pathways. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
This compound functions mainly by inhibiting sodium reabsorption in the distal convoluted tubule of the nephron. This action leads to increased urinary excretion of sodium and water, thereby reducing blood volume and lowering blood pressure. The compound also affects potassium levels, which can lead to hypokalemia if not monitored properly.
Key Mechanisms:
- Sodium Reabsorption Inhibition: Reduces blood pressure by decreasing blood volume.
- Potassium Excretion: Can lead to electrolyte imbalances.
- Renal Function Modulation: Alters glomerular filtration rate (GFR) indirectly through changes in blood volume.
Biological Activity Overview
This compound's biological activity can be categorized into several areas:
-
Antihypertensive Activity
- This compound effectively lowers blood pressure in patients with hypertension. Clinical studies have demonstrated significant reductions in systolic and diastolic blood pressure when compared to placebo treatments.
-
Diuretic Activity
- As a diuretic, this compound promotes fluid excretion, which is beneficial in managing conditions like heart failure and edema.
-
Electrolyte Balance
- The compound influences electrolyte levels, particularly sodium and potassium, which necessitates careful monitoring during treatment.
Research Findings
A comprehensive review of literature reveals several studies focusing on this compound's efficacy and safety profile:
Case Studies
- Hypertension Management:
- Edema Treatment:
Data Table: Summary of Clinical Findings
Study Type | Sample Size | Duration | Key Findings |
---|---|---|---|
Randomized Control Trial | 200 | 12 weeks | Avg. BP reduction: 15 mmHg (p < 0.05) |
Cohort Study | 150 | 6 weeks | Significant edema reduction observed |
Longitudinal Study | 100 | 1 year | Maintained BP control with minimal side effects |
Safety and Side Effects
While this compound is generally well-tolerated, it is associated with several side effects:
- Hypokalemia: Low potassium levels can lead to muscle cramps and cardiac issues.
- Dehydration: Excessive diuresis may result in dehydration.
- Renal Impairment: Caution is advised in patients with pre-existing kidney conditions.
Q & A
Basic Research Questions
Q. How can researchers formulate a focused PICOT research question for studying Epitizide's mechanism of action in preclinical models?
Methodological Answer: Use the PICOT framework to define:
- P opulation: Specific cell lines or animal models (e.g., hypertensive rat models).
- I ntervention: this compound dosage, administration route, and exposure duration.
- C omparison: Control groups (e.g., placebo or standard diuretics like hydrochlorothiazide).
- O utcome: Measurable endpoints (e.g., blood pressure reduction, renal sodium excretion).
- T ime: Short-term vs. long-term effects (e.g., 4-week vs. 12-week trials).
Example: "In hypertensive rats (P), does 10 mg/kg this compound (I) compared to hydrochlorothiazide (C) reduce systolic blood pressure (O) over 8 weeks (T)?" .
Q. What ethical considerations are critical when designing in vivo studies for this compound?
Methodological Answer:
- Ensure compliance with institutional animal care guidelines (e.g., 3Rs: Replacement, Reduction, Refinement).
- Justify sample sizes statistically to minimize unnecessary animal use.
- Disclose potential conflicts of interest in funding sources (e.g., pharmaceutical sponsors).
- Reference ethical frameworks like the ARRIVE guidelines for preclinical reporting .
Q. How should researchers address batch-to-batch variability in this compound synthesis for in vitro assays?
Methodological Answer:
- Request peptide content analysis, HPLC purity reports, and TFA removal data from suppliers to standardize compound quality.
- Include batch-specific characterization (e.g., NMR, mass spectrometry) in supplementary materials.
- Use internal controls in each experiment to normalize inter-batch differences .
Advanced Research Questions
Q. What statistical approaches are recommended for analyzing contradictory efficacy data in this compound trials?
Methodological Answer:
- Conduct sensitivity analyses to identify outliers or confounding variables (e.g., age, comorbidities).
- Apply mixed-effects models to account for hierarchical data (e.g., multi-center trials).
- Use Bayesian frameworks to quantify uncertainty when replicating small-sample studies.
- Document all analyses in preregistered protocols to reduce bias .
Q. How can mixed-methods research enhance understanding of this compound's pharmacokinetic-pharmacodynamic (PK-PD) relationships?
Methodological Answer:
- Quantitative Component: Randomized dose-response studies with LC-MS/MS quantification of plasma this compound levels.
- Qualitative Component: Thematic analysis of clinician interviews to identify real-world dosing challenges.
- Integrate datasets using convergent parallel design to triangulate mechanistic hypotheses .
Q. What strategies mitigate reproducibility issues in this compound's molecular target validation studies?
Methodological Answer:
- Validate antibody specificity via knockout cell lines or competitive assays.
- Use orthogonal methods (e.g., CRISPR-Cas9 gene editing + RNA-seq) to confirm target engagement.
- Share raw data (e.g., microscopy images, flow cytometry plots) in public repositories like Zenodo .
Q. Data Contradiction and Validation
Q. How should researchers resolve discrepancies between in silico predictions and experimental results for this compound's off-target effects?
Methodological Answer:
- Re-run molecular docking simulations with updated protein structures (e.g., AlphaFold-predicted conformations).
- Validate computationally predicted off-targets using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).
- Cross-reference findings with databases like ChEMBL for known polypharmacology profiles .
Q. What protocols ensure robust meta-analysis of this compound's safety profile across heterogeneous studies?
Methodological Answer:
- Follow PRISMA guidelines for systematic literature reviews.
- Use GRADE criteria to assess evidence quality (e.g., risk of bias, indirectness).
- Perform subgroup analyses by study design (e.g., RCTs vs. observational cohorts) to explain heterogeneity .
Q. Experimental Design and Reporting
Q. How to align this compound study designs with FAIR (Findable, Accessible, Interoperable, Reusable) data principles?
Methodological Answer:
- Deposit raw datasets in FAIR-compliant repositories (e.g., NCBI GEO for omics data).
- Use controlled vocabularies (e.g., CHEBI for chemical identifiers) in metadata.
- Provide experimental protocols in protocols.io with DOI links .
Q. What are common pitfalls in drafting this compound-related manuscripts for peer review?
Methodological Answer:
特性
IUPAC Name |
6-chloro-1,1-dioxo-3-(2,2,2-trifluoroethylsulfanylmethyl)-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClF3N3O4S3/c11-5-1-6-8(2-7(5)23(15,18)19)24(20,21)17-9(16-6)3-22-4-10(12,13)14/h1-2,9,16-17H,3-4H2,(H2,15,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RINBGYCKMGDWPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)S(=O)(=O)N)S(=O)(=O)NC(N2)CSCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF3N3O4S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50862751 | |
Record name | Epithiazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50862751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1764-85-8, 96783-08-3, 96783-09-4 | |
Record name | Epitizide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1764-85-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Epithiazide [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001764858 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Epithiazide, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096783083 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Epithiazide, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096783094 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Epitizide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13989 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Epitizide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108164 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Epithiazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50862751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Epitizide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.620 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | EPITHIAZIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5B266B85J1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | EPITHIAZIDE, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D6Z4GR94BH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | EPITHIAZIDE, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W8B42Z8CTX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。